

Spectroscopic Profile of Tert-Butyl Mercaptan: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl mercaptan*

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An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl mercaptan** (2-methyl-2-propanethiol), a key organosulfur compound. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide presents quantitative data in structured tables, details experimental protocols, and visualizes key concepts through logical diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **tert-butyl mercaptan**, both ^1H and ^{13}C NMR provide distinct and informative spectra.

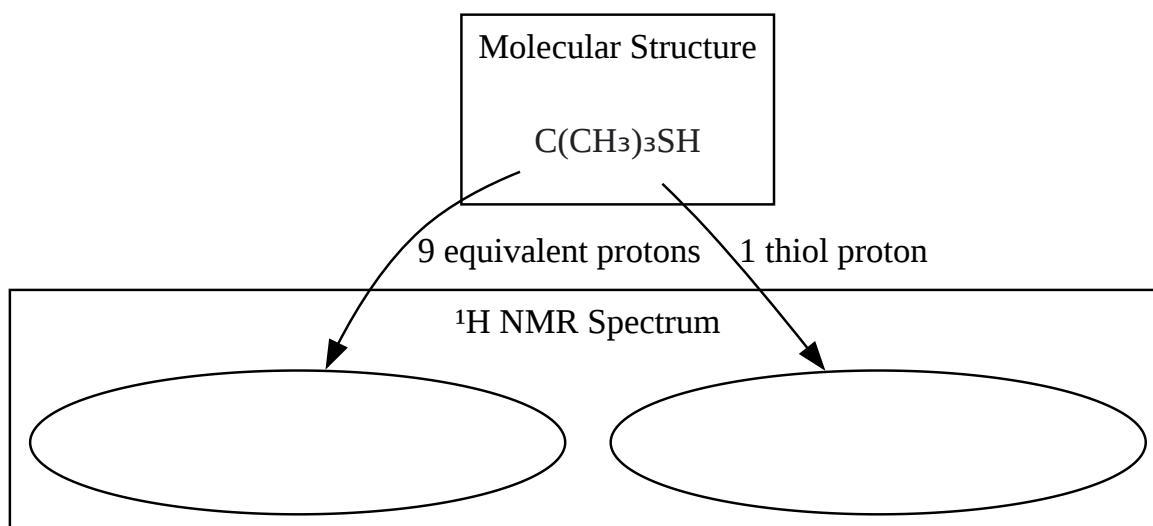
^1H NMR Spectroscopy

The ^1H NMR spectrum of **tert-butyl mercaptan** is characterized by two main signals corresponding to the protons of the tert-butyl group and the thiol proton. Due to the high symmetry of the tert-butyl group, all nine methyl protons are chemically equivalent, resulting in a single, intense signal. The thiol proton, being attached to a sulfur atom, exhibits a distinct chemical shift.

Table 1: ^1H NMR Spectroscopic Data for **Tert-Butyl Mercaptan**

Protons	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
$(\text{CH}_3)_3\text{C}-$	1.33	Singlet	9H	N/A
$-\text{SH}$	1.57	Singlet	1H	N/A

Note: Chemical shifts can vary slightly depending on the solvent and concentration.



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Figure 1: Relationship between the structure of **tert-butyl mercaptan** and its ^1H NMR signals.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **tert-butyl mercaptan** is also straightforward, showing two distinct signals corresponding to the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.

Table 2: ^{13}C NMR Spectroscopic Data for **Tert-Butyl Mercaptan**

Carbon	Chemical Shift (δ) ppm
C(CH ₃) ₃	41.0
C(CH ₃) ₃	31.2

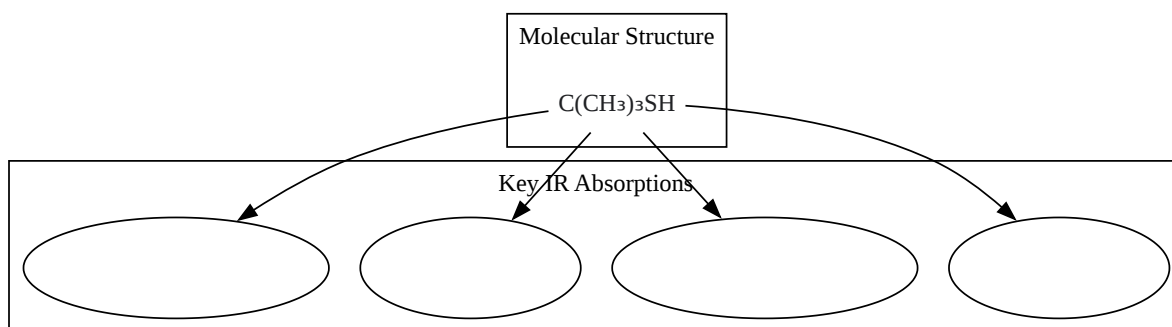
Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **tert-butyl mercaptan** displays characteristic absorption bands for C-H and S-H bonds.

Table 3: IR Spectroscopic Data for **Tert-Butyl Mercaptan**

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2965	C-H stretch (asymmetric)	Strong
2905	C-H stretch (symmetric)	Medium
2570	S-H stretch	Weak
1455	C-H bend (asymmetric)	Medium
1365	C-H bend (symmetric)	Medium
1140	C-S stretch	Medium



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Figure 2: Correlation of functional groups in **tert-butyl mercaptan** with their IR absorption bands.

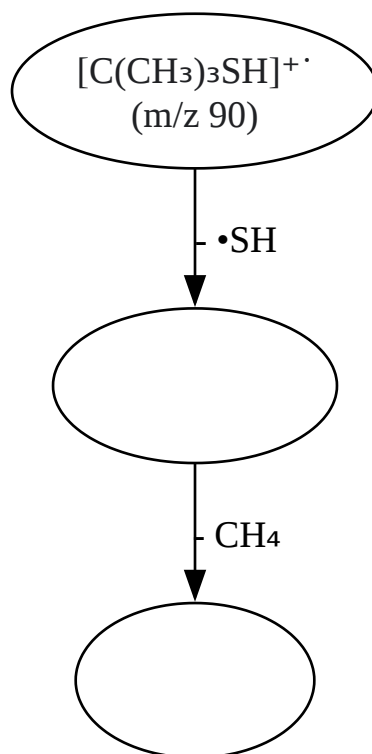
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **tert-butyl mercaptan** shows a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **Tert-Butyl Mercaptan**

m/z	Relative Intensity (%)	Proposed Fragment
90	30	$[\text{C}_4\text{H}_{10}\text{S}]^+$ (Molecular Ion)
57	100	$[\text{C}_4\text{H}_9]^+$
41	60	$[\text{C}_3\text{H}_5]^+$
39	25	$[\text{C}_3\text{H}_3]^+$
29	40	$[\text{C}_2\text{H}_5]^+$

The fragmentation of the **tert-butyl mercaptan** molecular ion is dominated by the loss of the thiol group to form the highly stable tert-butyl cation ($[\text{C}_4\text{H}_9]^+$) at m/z 57, which is the base peak in the spectrum.



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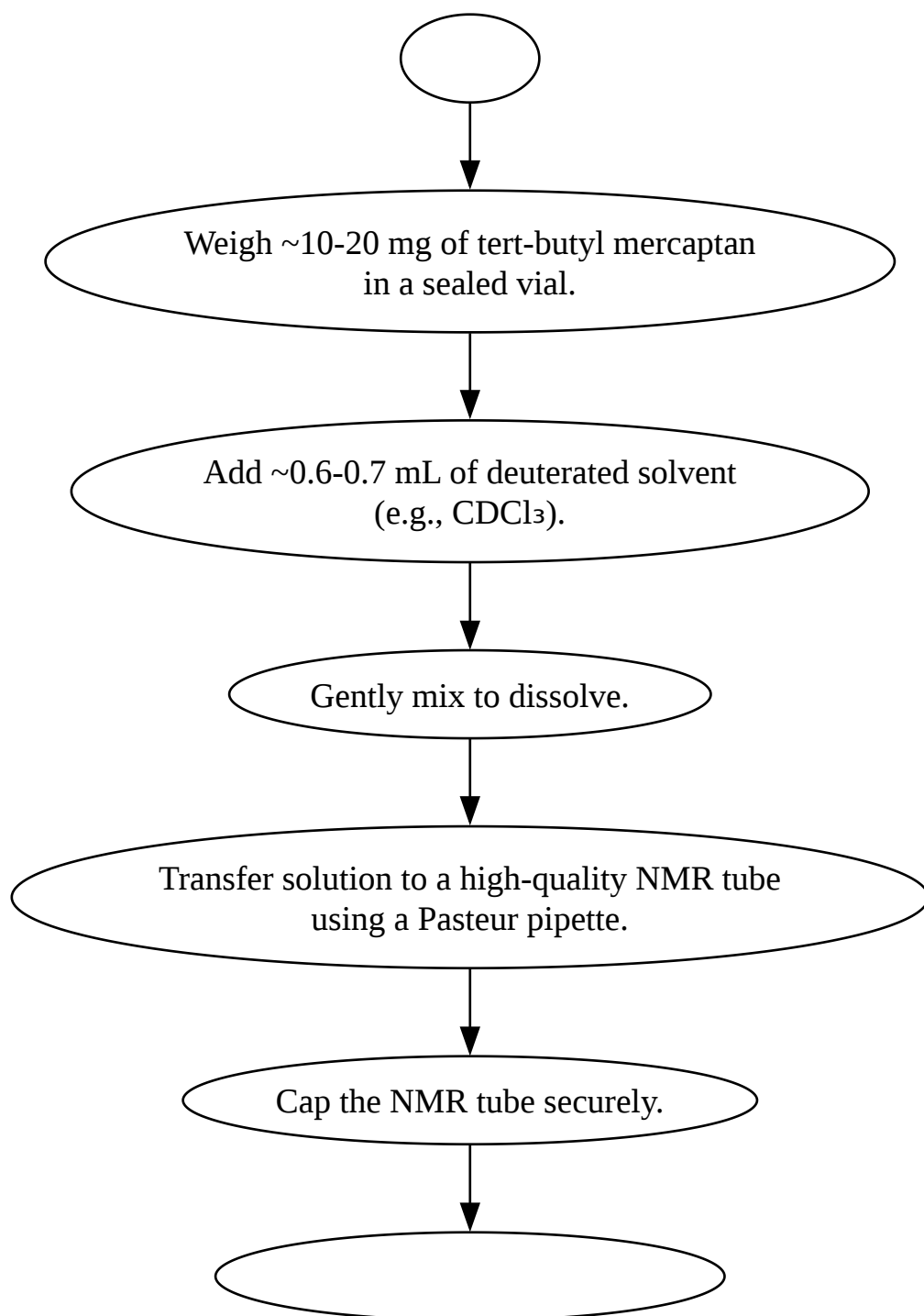
Figure 3: Primary fragmentation pathway of **tert-butyl mercaptan** in mass spectrometry.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following are generalized protocols for the acquisition of NMR, IR, and MS data for a volatile liquid like **tert-butyl mercaptan**.

NMR Sample Preparation

Given the volatility of **tert-butyl mercaptan**, proper sample preparation is crucial to prevent evaporation and ensure accurate concentration.



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Figure 4: Workflow for preparing an NMR sample of a volatile liquid.

Instrumentation: A standard high-field NMR spectrometer (e.g., 400 MHz or higher) is suitable.

Solvent: Deuterated chloroform (CDCl_3) is a common choice. Procedure:

- Accurately weigh approximately 10-20 mg of **tert-butyl mercaptan** directly into a small, sealable vial to minimize evaporation.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Gently swirl the vial until the sample is fully dissolved.
- Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
- Securely cap the NMR tube to prevent solvent and sample evaporation.

FTIR Sample Preparation

For volatile liquids like **tert-butyl mercaptan**, a sealed liquid cell is the preferred method for FTIR analysis to prevent evaporation during data acquisition.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer. Method: Sealed Liquid Cell.

Procedure:

- Select a sealed liquid cell with a known path length (e.g., 0.1 mm).
- Ensure the cell windows (typically NaCl or KBr) are clean and dry.
- Using a syringe, carefully inject the neat **tert-butyl mercaptan** into the cell, ensuring no air bubbles are trapped.
- Securely seal the cell ports.
- Place the cell in the sample holder of the FTIR spectrometer and acquire the spectrum.
- A background spectrum of the empty cell should be collected prior to sample analysis.

GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like **tert-butyl mercaptan**.^[1]

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer. Column: A non-polar capillary column (e.g., DB-5ms) is typically used. Procedure:

- Prepare a dilute solution of **tert-butyl mercaptan** in a volatile solvent (e.g., dichloromethane or hexane).
- Set the GC oven temperature program to appropriately separate the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature.
- Inject a small volume (e.g., 1 µL) of the sample into the GC.
- The mass spectrometer is typically operated in electron ionization (EI) mode.
- Acquire the mass spectrum of the eluting peak corresponding to **tert-butyl mercaptan**.

This guide provides a foundational understanding of the key spectroscopic features of **tert-butyl mercaptan**. For more specific applications, optimization of the experimental parameters may be necessary.

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References

- 1. tert-Butyl mercaptan | (CH₃)₃CSH | CID 6387 - PubChem [pubchem.ncbi.nlm.nih.gov]
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